7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with fluorobenzyl and fluorophenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Purine Core: This step involves the construction of the purine ring system, which can be achieved through various cyclization reactions.
Introduction of Fluorobenzyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, where fluorobenzyl and fluorophenyl halides react with the purine core.
Piperazine Ring Formation: The piperazine ring is formed through a condensation reaction between the appropriate amine and the purine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the purine core.
Scientific Research Applications
7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s fluorinated groups enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness
7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Its dual fluorinated groups and piperazine ring contribute to its high binding affinity and selectivity, making it a valuable compound for further research and development.
Properties
CAS No. |
851938-01-7 |
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Molecular Formula |
C25H26F2N6O2 |
Molecular Weight |
480.52 |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H26F2N6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-3-5-18(26)6-4-17)21(28-23)16-31-11-13-32(14-12-31)20-9-7-19(27)8-10-20/h3-10H,11-16H2,1-2H3 |
InChI Key |
IOTKOYQRCGYARD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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